Cas no 863557-42-0 (benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)

benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate structure
863557-42-0 structure
商品名:benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate
CAS番号:863557-42-0
MF:C26H30N4O3
メガワット:446.541406154633
CID:6430376
PubChem ID:16806763

benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate
    • Carbamic acid, [2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-, phenylmethyl ester (9CI)
    • F0687-0277
    • benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
    • AKOS024596849
    • 863557-42-0
    • benzyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]carbamate
    • benzyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)carbamate
    • SR-01000008548
    • SR-01000008548-1
    • インチ: 1S/C26H30N4O3/c1-32-24-11-9-23(10-12-24)29-14-16-30(17-15-29)25(22-8-5-13-27-18-22)19-28-26(31)33-20-21-6-3-2-4-7-21/h2-13,18,25H,14-17,19-20H2,1H3,(H,28,31)
    • InChIKey: PYMQVSZDRPEGEW-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(NCC(C1C=NC=CC=1)N1CCN(C2C=CC(=CC=2)OC)CC1)=O

計算された属性

  • せいみつぶんしりょう: 446.23179083g/mol
  • どういたいしつりょう: 446.23179083g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 570
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 66.9Ų

じっけんとくせい

  • 密度みつど: 1.201±0.06 g/cm3(Predicted)
  • ふってん: 643.1±55.0 °C(Predicted)
  • 酸性度係数(pKa): 12.06±0.46(Predicted)

benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0687-0277-20μmol
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0687-0277-20mg
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0687-0277-5mg
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0687-0277-2μmol
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0687-0277-2mg
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0687-0277-4mg
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0687-0277-25mg
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0687-0277-5μmol
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0687-0277-15mg
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0687-0277-10mg
benzyl N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}carbamate
863557-42-0 90%+
10mg
$79.0 2023-05-17

benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate 関連文献

benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamateに関する追加情報

Research Brief on Benzyl N-{2-4-(4-Methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate (CAS: 863557-42-0)

The compound benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate (CAS: 863557-42-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a piperazine ring, a pyridinyl moiety, and a carbamate functional group, has been investigated for its potential therapeutic applications. Recent studies have focused on its pharmacological properties, synthesis optimization, and biological activity profiling, making it a promising candidate for further drug development.

One of the key areas of interest in recent research has been the compound's interaction with specific biological targets. Preliminary in vitro studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting potential applications in neurological and psychiatric disorders. The presence of the 4-methoxyphenylpiperazine moiety is particularly noteworthy, as this structural feature is commonly found in ligands targeting these receptor systems. Researchers have employed computational docking studies to elucidate the binding modes of this compound, providing insights into its mechanism of action at the molecular level.

In terms of synthetic chemistry, recent advancements have focused on optimizing the production of benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate. A 2023 study published in the Journal of Medicinal Chemistry reported an improved synthetic route with higher yields and better purity profiles. The optimized protocol involves a key reductive amination step followed by carbamate formation, with the overall process demonstrating excellent scalability for potential industrial applications. These developments are crucial for ensuring consistent quality in both research and potential clinical applications.

Pharmacokinetic studies of this compound have revealed interesting properties that warrant further investigation. The molecule demonstrates moderate blood-brain barrier penetration in animal models, along with acceptable metabolic stability profiles. However, researchers have noted that the carbamate group may be susceptible to enzymatic hydrolysis in vivo, leading to active metabolites that could contribute to the overall pharmacological effects. These findings have prompted additional structure-activity relationship studies to explore modifications that might enhance metabolic stability while maintaining therapeutic efficacy.

Looking forward, the research community anticipates several directions for further investigation of benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate. These include more comprehensive in vivo efficacy studies, detailed toxicological profiling, and exploration of potential combination therapies. The compound's unique structural features and preliminary biological activity data position it as an interesting lead compound for the development of novel therapeutic agents targeting central nervous system disorders. Continued research in this area may yield important insights into both the compound's specific applications and broader principles of drug design in this chemical space.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD